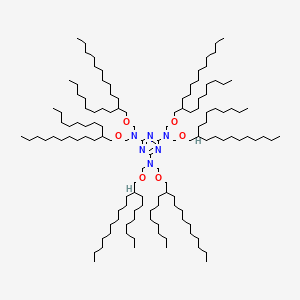
N,N,N',N',N'',N''-Hexakis(((2-octyldodecyl)oxy)methyl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’,N’‘,N’'-Hexakis(((2-octyldodecyl)oxy)methyl)-1,3,5-triazine-2,4,6-triamine: is a complex organic compound belonging to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes multiple long alkyl chains attached to a triazine core, making it highly hydrophobic and suitable for specific industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘,N’'-Hexakis(((2-octyldodecyl)oxy)methyl)-1,3,5-triazine-2,4,6-triamine typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and an amine precursor.
Attachment of Alkyl Chains: The long alkyl chains are introduced through a nucleophilic substitution reaction, where the triazine core reacts with 2-octyldodecyl alcohol in the presence of a base such as sodium hydroxide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient synthesis. The use of automated systems for monitoring reaction conditions and controlling the addition of reagents can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’,N’‘,N’'-Hexakis(((2-octyldodecyl)oxy)methyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The alkyl chains can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide as a base in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N,N,N’,N’,N’‘,N’'-Hexakis(((2-octyldodecyl)oxy)methyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of coatings, adhesives, and lubricants due to its hydrophobic nature.
Mechanism of Action
The mechanism of action of N,N,N’,N’,N’‘,N’'-Hexakis(((2-octyldodecyl)oxy)methyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The long alkyl chains allow it to embed into lipid bilayers, disrupting membrane integrity and leading to antimicrobial effects. Additionally, its triazine core can interact with nucleophilic sites on proteins and enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Melamine: A simpler triazine derivative used in the production of resins and plastics.
Cyanuric Acid: Another triazine compound used in water treatment and as a precursor for herbicides.
Atrazine: A widely used herbicide with a triazine core.
Uniqueness
N,N,N’,N’,N’‘,N’'-Hexakis(((2-octyldodecyl)oxy)methyl)-1,3,5-triazine-2,4,6-triamine is unique due to its multiple long alkyl chains, which impart significant hydrophobicity and make it suitable for specialized applications in coatings and lubricants. Its complex structure also allows for diverse chemical modifications, enhancing its versatility in research and industrial applications.
Properties
CAS No. |
84962-46-9 |
|---|---|
Molecular Formula |
C129H258N6O6 |
Molecular Weight |
1989.5 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(2-octyldodecoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C129H258N6O6/c1-13-25-37-49-61-67-79-91-103-121(97-85-73-55-43-31-19-7)109-136-115-133(116-137-110-122(98-86-74-56-44-32-20-8)104-92-80-68-62-50-38-26-14-2)127-130-128(134(117-138-111-123(99-87-75-57-45-33-21-9)105-93-81-69-63-51-39-27-15-3)118-139-112-124(100-88-76-58-46-34-22-10)106-94-82-70-64-52-40-28-16-4)132-129(131-127)135(119-140-113-125(101-89-77-59-47-35-23-11)107-95-83-71-65-53-41-29-17-5)120-141-114-126(102-90-78-60-48-36-24-12)108-96-84-72-66-54-42-30-18-6/h121-126H,13-120H2,1-12H3 |
InChI Key |
UKZKHPHQNFOLOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COCN(COCC(CCCCCCCC)CCCCCCCCCC)C1=NC(=NC(=N1)N(COCC(CCCCCCCC)CCCCCCCCCC)COCC(CCCCCCCC)CCCCCCCCCC)N(COCC(CCCCCCCC)CCCCCCCCCC)COCC(CCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















